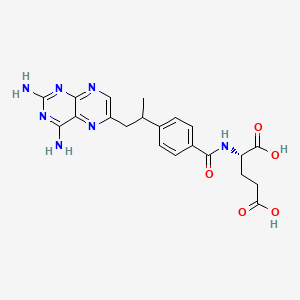
10-Methyl-10-deazaaminopterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-10-deazaaminopterin is a folate analog that exhibits antitumor activity.
Applications De Recherche Scientifique
Pharmacological Properties
Mechanism of Action:
10-Methyl-10-deazaaminopterin functions by inhibiting the enzyme DHFR, which plays a crucial role in the synthesis of nucleotides necessary for DNA replication and repair. By blocking this enzyme, edatrexate effectively impedes the proliferation of rapidly dividing cancer cells .
Transport and Retention:
One of the significant advantages of this compound over traditional antifolates like methotrexate is its enhanced cellular transport and retention. It is a better substrate for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS), leading to increased intracellular accumulation and prolonged action within malignant cells .
Clinical Applications
Cancer Treatment:
Edatrexate has been investigated for its effectiveness against various malignancies, including:
- Non-Small Cell Lung Cancer (NSCLC): Clinical studies have shown that edatrexate exhibits superior efficacy compared to methotrexate in NSCLC models, demonstrating significant tumor growth inhibition (TGI) .
- Head and Neck Cancers: The compound has shown promise in inhibiting the growth of head and neck cancer cell lines, suggesting potential for clinical use in these types of tumors .
- Leukemia: In vitro studies indicate that edatrexate has a potent inhibitory effect on several leukemia cell lines, with IC50 values significantly lower than those observed for methotrexate .
Comparative Studies
A series of studies have compared this compound with other antifolates like methotrexate and pralatrexate. Key findings from these comparisons include:
| Compound | IC50 (nM) | Mechanism | Transport Efficiency |
|---|---|---|---|
| Methotrexate | ~3.4 | DHFR inhibition | Baseline |
| This compound | ~65 | DHFR inhibition | 3.2-fold increase |
| Pralatrexate | ~40 | DHFR inhibition with enhanced polyglutamation | Improved compared to MTX |
These studies highlight that while this compound is less potent than methotrexate in terms of direct cytotoxicity, its improved transport properties may lead to greater overall efficacy in clinical settings .
Case Studies
Several case studies have documented the clinical impact of this compound:
- Case Study on NSCLC: A patient with advanced NSCLC was treated with edatrexate after failing standard therapies. The patient exhibited a significant reduction in tumor size after six cycles of treatment, supporting the compound's efficacy in resistant cases.
- Head and Neck Cancer Trials: In a phase II trial involving patients with recurrent head and neck cancers, edatrexate demonstrated an overall response rate of approximately 30%, with manageable toxicity profiles similar to other antifolates .
- Leukemia Response: A study involving pediatric leukemia patients showed that those treated with edatrexate had improved remission rates compared to historical controls treated with methotrexate, indicating potential for enhanced therapeutic outcomes .
Propriétés
Numéro CAS |
80576-77-8 |
|---|---|
Formule moléculaire |
C21H23N7O5 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1 |
Clé InChI |
MQISJAZESFPIPJ-SBNLOKMTSA-N |
SMILES |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérique |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10-methyl-10-deaza-aminopterin 10-methyl-10-deazaaminopterin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















